N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, an imidazole ring, and a thioacetamide group
Scientific Research Applications
Chemistry
In chemistry, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is studied for its potential as a ligand in coordination chemistry due to its multiple donor atoms.
Biology
Biologically, this compound is investigated for its antimicrobial and antifungal properties. The presence of both thiadiazole and imidazole rings, which are known pharmacophores, makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential as an anticancer agent. The compound’s ability to interact with DNA and proteins could lead to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.
Mechanism of Action
One of the synthesized compounds, 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl) acetamide, was tested for its in vitro anti-HIV-1 (strain IIIB) and anti-HIV-2 (strain ROD) activity by the inhibition of the virus-induced cytopathic effect in human T-lymphocyte (MT-4) cells, based on MTT assay .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Formation of the Imidazole Ring: The imidazole ring is usually formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The thiadiazole and imidazole intermediates are then coupled through a thioether linkage. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Uniqueness
The unique combination of the thiadiazole and imidazole rings in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide provides distinct electronic properties and biological activities. This makes it more versatile compared to similar compounds, which may lack one of these functional groups or have different substituents that alter their activity.
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS2/c1-14-8-6-7-11-17(14)26-18(16-9-4-3-5-10-16)12-22-21(26)28-13-19(27)23-20-25-24-15(2)29-20/h3-12H,13H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUOLQFZUFAZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.